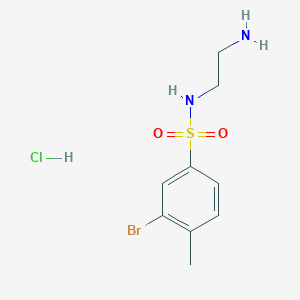![molecular formula C16H13ClFNO3 B7640526 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid, also known as CFTR modulator, is a drug that is used in the treatment of cystic fibrosis. This drug is designed to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Mechanism of Action
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators work by binding to the this compound protein and improving its function. This can be achieved through multiple mechanisms, including increasing the amount of this compound protein on the cell surface, improving the opening and closing of the this compound channel, and increasing the stability of the this compound protein.
Biochemical and Physiological Effects:
This compound modulators have been shown to have a range of biochemical and physiological effects. These drugs can improve the transport of chloride ions across cell membranes, which can lead to improved hydration of mucus in the lungs. This can reduce the risk of bacterial infections and improve lung function. This compound modulators can also improve the transport of other ions, such as bicarbonate and sodium, which can have additional benefits for cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators have several advantages for lab experiments, including their ability to improve the function of the this compound protein in vitro. This can be useful for studying the effects of this compound mutations on protein function and for testing the efficacy of new this compound modulators. However, there are also limitations to using this compound modulators in lab experiments, including the potential for off-target effects and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators. One area of focus is the development of new this compound modulators that are more effective and have fewer side effects than current drugs. Another area of research is the identification of new targets for this compound modulation, which could lead to the development of new treatments for cystic fibrosis. Additionally, there is a need for more research on the long-term effects of this compound modulators on cystic fibrosis patients, including their safety and efficacy over extended periods of time.
Conclusion:
In conclusion, this compound modulators are an important class of drugs that have the potential to improve the lives of patients with cystic fibrosis. These drugs work by improving the function of the this compound protein, which can lead to improved lung function and quality of life for patients. While there are limitations to using this compound modulators in lab experiments, there are also many opportunities for future research in this area. By continuing to study this compound modulators and their effects on cystic fibrosis patients, we can develop more effective treatments for this debilitating disease.
Synthesis Methods
The synthesis of 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators is a complex process that involves multiple steps. The first step is the synthesis of the core structure, which is a propanoic acid derivative. This is followed by the introduction of the 2-chloro-4-fluorobenzoyl group, which is achieved through a series of chemical reactions. The final step is the addition of the amino group to the phenyl ring, which completes the synthesis of the this compound modulator.
Scientific Research Applications
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators have been extensively studied in the scientific community due to their potential therapeutic benefits for cystic fibrosis patients. These drugs have been shown to improve the function of the this compound protein, which can lead to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.
properties
IUPAC Name |
3-[4-[(2-chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-14-9-11(18)4-7-13(14)16(22)19-12-5-1-10(2-6-12)3-8-15(20)21/h1-2,4-7,9H,3,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMXNFJEUKOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)

![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)



![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)